molecular formula C23H18BrN3O2S B4882465 3-bromo-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide

3-bromo-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide

Cat. No. B4882465
M. Wt: 480.4 g/mol
InChI Key: RWRKQHRPDWKPGC-UHFFFAOYSA-N
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Description

3-bromo-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide is a chemical compound that has attracted significant attention from researchers due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-bromo-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-bromo-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide have been studied in vitro and in vivo. In vitro studies have shown that the compound can inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer growth. In vivo studies have shown that the compound can reduce inflammation and inhibit tumor growth in mice.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromo-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide in lab experiments is that it has been shown to have anti-inflammatory and antitumor properties. This makes it a promising candidate for further study as a potential therapeutic agent. However, one limitation of using the compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that can elucidate its effects.

Future Directions

There are several future directions for research on 3-bromo-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide. One direction is to further investigate its mechanism of action, which could help to design more targeted experiments to study its effects. Another direction is to test the compound in animal models of inflammation and cancer to determine its efficacy and safety. Additionally, researchers could explore the potential of modifying the compound to enhance its therapeutic properties or reduce its toxicity.

Synthesis Methods

The synthesis of 3-bromo-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide involves several steps. First, 3-bromo-benzoyl chloride is reacted with 2-amino-5-ethylbenzoxazole to form 3-bromo-N-(5-ethyl-1,3-benzoxazol-2-yl)benzamide. This intermediate is then reacted with 3-aminobenzenethiol to form the final product.

Scientific Research Applications

Several studies have investigated the potential therapeutic applications of 3-bromo-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide. One study found that the compound has anti-inflammatory properties and can reduce inflammation in mice. Another study found that the compound has antitumor activity and can inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

3-bromo-N-[[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O2S/c1-2-14-9-10-20-19(11-14)26-22(29-20)16-6-4-8-18(13-16)25-23(30)27-21(28)15-5-3-7-17(24)12-15/h3-13H,2H2,1H3,(H2,25,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRKQHRPDWKPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide

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